molecular formula C15H14N2O3 B2601406 2-Hydroxy-6-[1-(4-methoxyphenoxy)ethyl]nicotinonitrile CAS No. 321430-94-8

2-Hydroxy-6-[1-(4-methoxyphenoxy)ethyl]nicotinonitrile

Cat. No.: B2601406
CAS No.: 321430-94-8
M. Wt: 270.288
InChI Key: ZEQMPMDPZRPOEP-UHFFFAOYSA-N
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Description

2-Hydroxy-6-[1-(4-methoxyphenoxy)ethyl]nicotinonitrile is a chemical compound with the molecular formula C15H14N2O3 It is known for its unique structure, which includes a nicotinonitrile core substituted with a hydroxy group and a methoxyphenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-[1-(4-methoxyphenoxy)ethyl]nicotinonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxy-6-chloronicotinonitrile with 1-(4-methoxyphenoxy)ethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-[1-(4-methoxyphenoxy)ethyl]nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 2-oxo-6-[1-(4-methoxyphenoxy)ethyl]nicotinonitrile.

    Reduction: Formation of 2-hydroxy-6-[1-(4-methoxyphenoxy)ethyl]nicotinamidine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-6-[1-(4-methoxyphenoxy)ethyl]nicotinonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-[1-(4-methoxyphenoxy)ethyl]nicotinonitrile involves its interaction with specific molecular targets. The hydroxy and methoxyphenoxy groups may facilitate binding to enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-6-[1-(4-chlorophenoxy)ethyl]nicotinonitrile
  • 2-Hydroxy-6-[1-(4-methylphenoxy)ethyl]nicotinonitrile
  • 2-Hydroxy-6-[1-(4-ethoxyphenoxy)ethyl]nicotinonitrile

Uniqueness

2-Hydroxy-6-[1-(4-methoxyphenoxy)ethyl]nicotinonitrile is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or as an intermediate in organic synthesis.

Properties

IUPAC Name

6-[1-(4-methoxyphenoxy)ethyl]-2-oxo-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10(14-8-3-11(9-16)15(18)17-14)20-13-6-4-12(19-2)5-7-13/h3-8,10H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQMPMDPZRPOEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C(=O)N1)C#N)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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